![molecular formula C13H12N4S2 B10809971 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine](/img/structure/B10809971.png)
4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-118985 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the formation of the bithiazole ring system and subsequent functionalization. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity.
Analyse Chemischer Reaktionen
WAY-118985 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-118985 has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, particularly the inhibition of TAOK2.
Medicine: It has potential therapeutic applications due to its kinase inhibitory properties.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Wirkmechanismus
WAY-118985 exerts its effects by inhibiting the kinase activity of TAOK2. This inhibition affects various molecular targets and pathways involved in cell signaling and regulation. The exact mechanism of action involves binding to the active site of the kinase, thereby preventing its activity .
Vergleich Mit ähnlichen Verbindungen
WAY-118985 can be compared with other kinase inhibitors, such as:
Staurosporine: A potent non-selective kinase inhibitor.
Imatinib: A selective inhibitor of the BCR-ABL kinase.
Gefitinib: An inhibitor of the epidermal growth factor receptor kinase.
WAY-118985 is unique in its specific inhibition of TAOK2, which distinguishes it from other kinase inhibitors that target different kinases or have broader specificity.
Eigenschaften
Molekularformel |
C13H12N4S2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H12N4S2/c1-8-11(19-12(14)15-8)10-7-18-13(17-10)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
ZVXHXOUWEKSRTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine](/img/structure/B10809897.png)
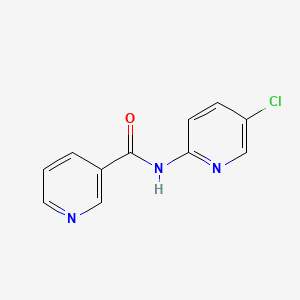
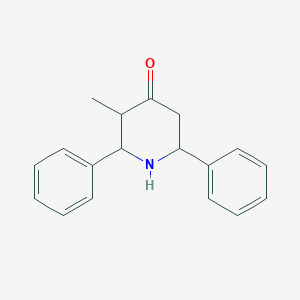
![(4-bromophenyl)[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B10809935.png)
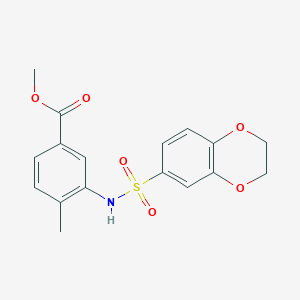
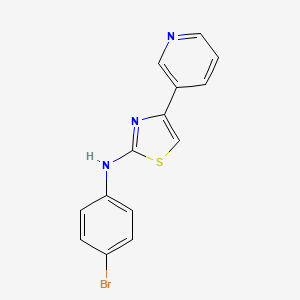
![(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B10809952.png)
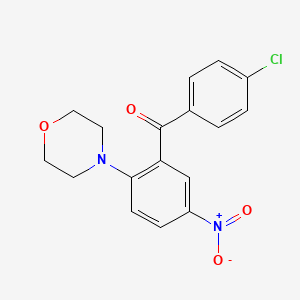
![4-[[2-(furan-2-yl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B10809963.png)
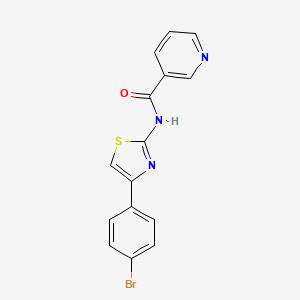
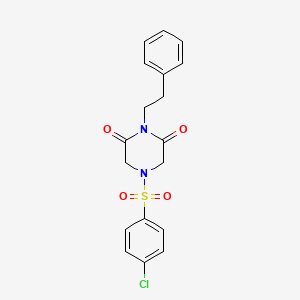
![N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10809993.png)
![3-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B10809998.png)
![N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide](/img/structure/B10810005.png)
